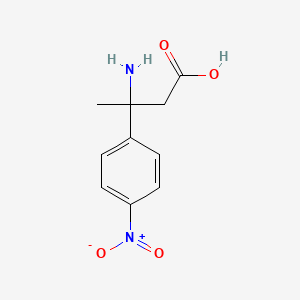

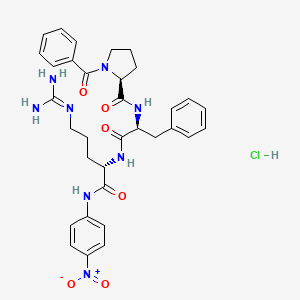

5-(1-Benzoylpiperidin-4-yl)-1,3,4-oxadiazol-2-ol

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds involves the reaction of acetylhydrazide with 1-phenylmethyl-piperidin-4-one in ethanol. The reaction mixture is stirred and allowed to attain room temperature overnight. The organic layer is then washed and dried .Molecular Structure Analysis

The molecular structure of similar compounds has been determined using single-crystal X-ray diffraction. The crystal structure is monoclinic Cc with unit cell parameters a = 14.1480 (3) Å, b = 14.1720 (4) Å, c = 27.6701 (7) Å, β = 96.956 (1)°, α = γ = 90° .Chemical Reactions Analysis

The chemical reactions of similar compounds involve a series of successive protonations. The product configuration is determined by the stereoselective enamine protonation .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a density of 1.1±0.1 g/cm3, a boiling point of 312.2±15.0 °C at 760 mmHg, and a flash point of 139.8±19.0 °C .Aplicaciones Científicas De Investigación

Corrosion Inhibition Properties

- 1,3,4-Oxadiazole derivatives, including compounds structurally related to 5-(1-Benzoylpiperidin-4-yl)-1,3,4-oxadiazol-2-ol, have been studied for their corrosion inhibition properties. These compounds demonstrate protective layer formation on mild steel surfaces in sulfuric acid, indicating their potential application in corrosion prevention (Ammal, Prajila, & Joseph, 2018).

Antioxidant Activity

- Some oxadiazole derivatives have shown significant antioxidant activity. These compounds could be important in protecting against DNA damage and oxidative stress (Bondock, Adel, & Etman, 2016).

Antitubercular Agents

- Pyrrole derivatives of 1,3,4-oxadiazoles, similar to this compound, have been synthesized as potential antitubercular agents. These compounds show moderate to good activity against Mycobacterium tuberculosis (Joshi, More, Kulkarni, Nelaguddad, & Kulkarni, 2015).

Antibacterial and Antimicrobial Applications

- N-substituted derivatives of 1,3,4-oxadiazole compounds have been synthesized and evaluated for their antibacterial properties, demonstrating moderate to significant activity against various bacterial strains (Khalid et al., 2016).

Anti-inflammatory and Antiproliferative Activities

- Oxadiazole compounds have been evaluated for anti-inflammatory and antiproliferative properties, showing potential as treatments for inflammation and cancer (Rapolu et al., 2013).

Enzyme Inhibition

- Some oxadiazole derivatives have been studied for their ability to inhibit enzymes like butyrylcholinesterase, suggesting their potential use in treating diseases related to enzyme dysfunction (Khalid et al., 2016).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as 1-benzylpiperidin-4-yl derivatives, have been found to interact withacetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft.

Mode of Action

Similar compounds have been reported to exhibitAChE inhibitory effects . By inhibiting AChE, these compounds increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.

Biochemical Pathways

By analogy with similar compounds, it can be inferred that this compound may influence thecholinergic signaling pathway . By inhibiting AChE, it could potentially enhance the signal transmission in this pathway.

Result of Action

Based on the potential ache inhibitory activity, it can be inferred that this compound might enhancecholinergic neurotransmission , which could have various effects depending on the specific context within the nervous system.

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

5-(1-Benzoylpiperidin-4-yl)-1,3,4-oxadiazol-2-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft . The interaction between this compound and acetylcholinesterase results in the inhibition of the enzyme’s activity, leading to increased levels of acetylcholine. This interaction is crucial for understanding the compound’s potential therapeutic applications in neurological disorders.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the signaling pathways involving neurotransmitters, thereby altering neuronal communication and function . Additionally, this compound can impact gene expression by binding to specific transcription factors, leading to changes in the expression of genes involved in cell growth and differentiation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules such as enzymes and receptors. For instance, the compound binds to acetylcholinesterase, inhibiting its activity and leading to increased acetylcholine levels . Additionally, this compound can modulate enzyme activity by acting as an allosteric modulator, thereby influencing the enzyme’s conformation and function. These molecular interactions are critical for understanding the compound’s therapeutic potential and its effects on cellular processes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its biochemical activity over time . Prolonged exposure to certain environmental factors such as light and temperature can lead to degradation, affecting its efficacy. Additionally, long-term studies have indicated that this compound can have sustained effects on cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as enhancing cognitive function and reducing symptoms of neurological disorders . At higher doses, it can exhibit toxic or adverse effects, including neurotoxicity and hepatotoxicity. These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolic process results in the formation of metabolites that can have distinct biochemical properties and effects. Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Additionally, it can bind to plasma proteins, influencing its distribution and bioavailability. The localization and accumulation of this compound in specific tissues are critical for understanding its therapeutic potential and side effects.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound can be targeted to specific cellular compartments or organelles through post-translational modifications and targeting signals . For instance, it can localize to the mitochondria, where it influences mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Propiedades

IUPAC Name |

5-(1-benzoylpiperidin-4-yl)-3H-1,3,4-oxadiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3/c18-13(11-4-2-1-3-5-11)17-8-6-10(7-9-17)12-15-16-14(19)20-12/h1-5,10H,6-9H2,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKWSWRDYAOQWIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NNC(=O)O2)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(aminomethyl)phenyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B1375627.png)

![rel-benzyl N-{[(1S,3R)-3-aminocyclopentyl]methyl}carbamate](/img/structure/B1375632.png)

![2-{3-Azabicyclo[3.3.1]nonan-9-yl}acetic acid hydrochloride](/img/structure/B1375633.png)

![1-Benzyl-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]](/img/structure/B1375641.png)